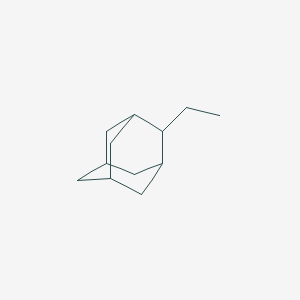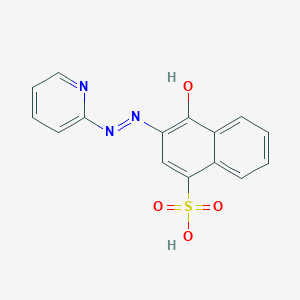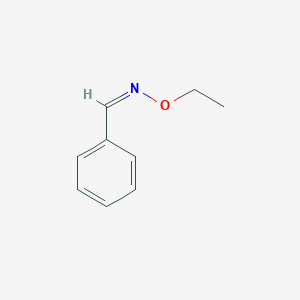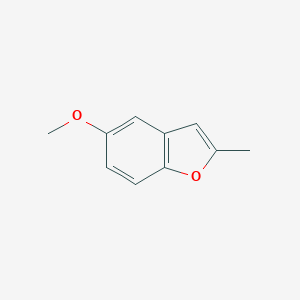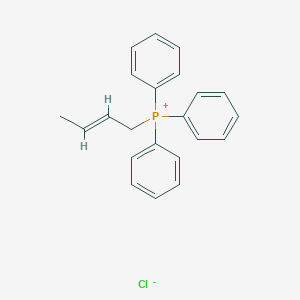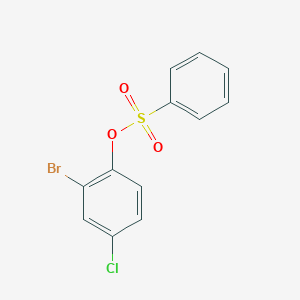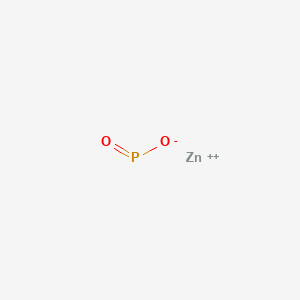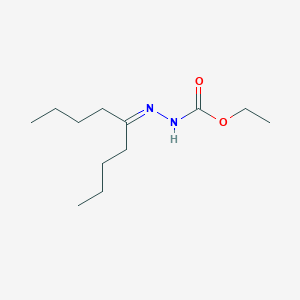
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester, also known as ethyl 3-(1-butylpentylidene) carbazate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of carbazates, which are organic compounds containing the carbazate functional group (-NHCOO-).
作用機序
The mechanism of action of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, it has been reported to protect against oxidative stress-induced neurotoxicity in vitro.
実験室実験の利点と制限
One advantage of using carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its low solubility in aqueous solvents, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, the development of more soluble derivatives of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester may enhance its potential for use in various assays and applications.
合成法
The synthesis of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester involves the condensation reaction between Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester carbazate and 1-butylpentanal in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as toluene or dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
科学的研究の応用
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a neuroprotective agent.
特性
CAS番号 |
14702-40-0 |
|---|---|
製品名 |
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester |
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC名 |
ethyl N-(nonan-5-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-9-11(10-8-5-2)13-14-12(15)16-6-3/h4-10H2,1-3H3,(H,14,15) |
InChIキー |
WGZNLRKZRNVQKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
正規SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



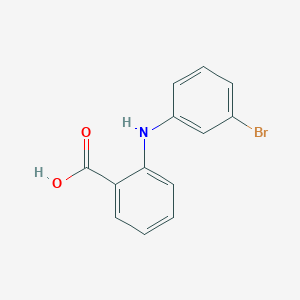
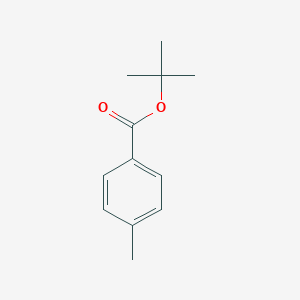
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

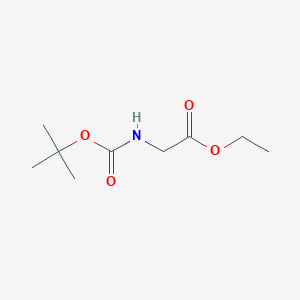
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

